molecular formula C18H15NO5S2 B13056631 3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylicacid

3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylicacid

Cat. No.: B13056631
M. Wt: 389.4 g/mol
InChI Key: CHQHGNTUORYMHY-UHFFFAOYSA-N
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Description

3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C18H15NO5S2 and a molecular weight of 389.45 g/mol . This compound is characterized by the presence of a thiophene ring, a phenoxy group, and a phenylmethanesulfonamido group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with phenoxy and phenylmethanesulfonamido groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring with phenoxy and phenylmethanesulfonamido groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15NO5S2

Molecular Weight

389.4 g/mol

IUPAC Name

3-[4-(N-methylsulfonylanilino)phenoxy]thiophene-2-carboxylic acid

InChI

InChI=1S/C18H15NO5S2/c1-26(22,23)19(13-5-3-2-4-6-13)14-7-9-15(10-8-14)24-16-11-12-25-17(16)18(20)21/h2-12H,1H3,(H,20,21)

InChI Key

CHQHGNTUORYMHY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O

Origin of Product

United States

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